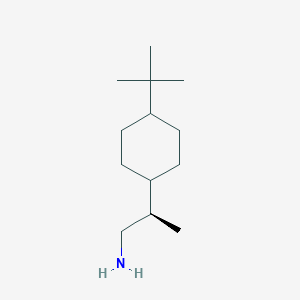
(2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine, also known as tBuCHAMP, is a chiral amine that has gained attention in recent years due to its potential applications in various scientific research fields. This compound displays unique properties that make it useful for studies in areas such as organic synthesis, catalysis, and medicinal chemistry. In
Mécanisme D'action
The mechanism of action of (2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine is not fully understood. However, it is believed to act as a chiral auxiliary or ligand by interacting with other molecules in a stereoselective manner. This interaction can lead to the formation of chiral products with high enantiomeric purity.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of (2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine. However, it has been reported to display low toxicity and good biocompatibility, making it a potential candidate for use in biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine is its ability to selectively form chiral products with high enantiomeric purity. This makes it a valuable tool for studies in various scientific research fields. However, one limitation is its relatively high cost compared to other chiral auxiliaries and ligands.
Orientations Futures
There are several future directions for the use of (2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine in scientific research. One potential application is in the synthesis of chiral pharmaceuticals and natural products. Another direction is in the development of new catalytic systems for the enantioselective synthesis of various compounds. Additionally, (2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine could be explored for use in biomedical applications, such as drug delivery and tissue engineering.
Conclusion:
In conclusion, (2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine is a chiral amine that displays unique properties that make it useful for studies in various scientific research fields. Its ability to selectively form chiral products with high enantiomeric purity makes it a valuable tool for organic synthesis, catalysis, and medicinal chemistry. While there is limited information on its biochemical and physiological effects, (2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine has been reported to display low toxicity and good biocompatibility, making it a potential candidate for use in biomedical applications. With several future directions for its use in scientific research, (2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine is a compound worth exploring further.
Méthodes De Synthèse
The synthesis of (2R)-2-(4-Tert-butylcyclohexyl)propan-1-amine involves the reaction of tert-butylcyclohexylamine with (R)-1-(2-bromoethyl)-2-methylpyrrolidine. The reaction is carried out in the presence of a palladium catalyst and a base, such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the desired compound.
Applications De Recherche Scientifique
TBuCHAMP has been used in various scientific research fields due to its unique properties. In organic synthesis, it has been used as a chiral auxiliary for the asymmetric synthesis of various compounds, including amino acids and alkaloids. In catalysis, it has been used as a ligand for the enantioselective hydrogenation of ketones and imines. In medicinal chemistry, it has been used as a building block for the synthesis of potential drug candidates.
Propriétés
IUPAC Name |
(2R)-2-(4-tert-butylcyclohexyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N/c1-10(9-14)11-5-7-12(8-6-11)13(2,3)4/h10-12H,5-9,14H2,1-4H3/t10-,11?,12?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNGRFVDJLANML-UNXYVOJBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC(CC1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CCC(CC1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

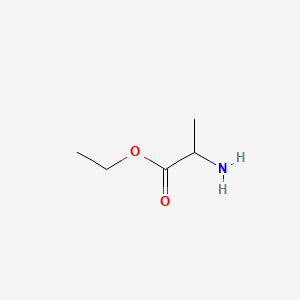
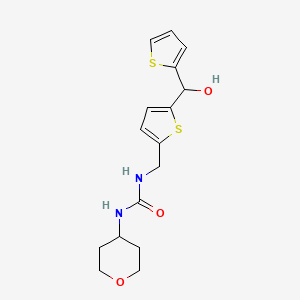
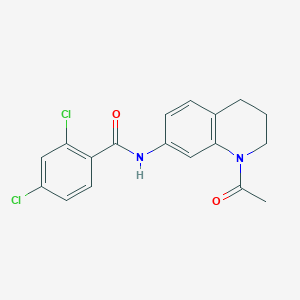
![1-Methyl-1,2,3,4-tetrahydropyrazino[2,3-b]quinoxaline](/img/structure/B2528168.png)

![3-[[5-[(2-Chlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2528173.png)
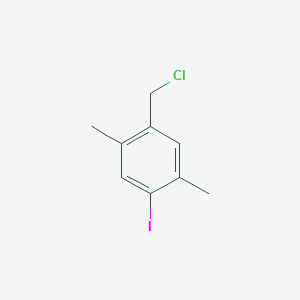

![9-benzyl-1-methyl-3-(2-morpholin-4-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2528179.png)
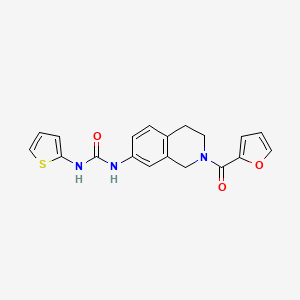
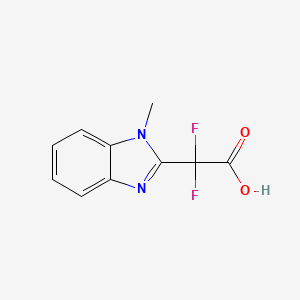
![[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-pyridin-4-ylmethanone](/img/structure/B2528183.png)
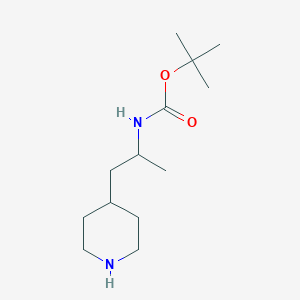
![17-(4-Nitrophenyl)-17-azapentacyclo[6.6.5.0^{2,7}.0^{9,14}.0^{15,19}]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2528185.png)